molecular formula C24H27NO7 B021506 Platensimicina CAS No. 835876-32-9

Platensimicina

Número de catálogo: B021506
Número CAS: 835876-32-9
Peso molecular: 441.5 g/mol
Clave InChI: CSOMAHTTWTVBFL-OFBLZTNGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Platensimycin exhibits potent antibacterial activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It functions by selectively inhibiting the β-ketoacyl-acyl carrier protein synthase (FabF), a crucial enzyme in bacterial fatty acid biosynthesis . This inhibition disrupts the synthesis of essential lipids, leading to bacterial cell death.

Key Findings:

  • Broad-Spectrum Efficacy: Platensimycin has demonstrated efficacy against various resistant strains, with minimal inhibitory concentrations (MICs) ranging from 0.1 to 0.32 μg/mL for Gram-positive bacteria .
  • Resistance Mechanisms: Studies indicate that certain bacterial strains can develop resistance to platensimycin through mutations in the target enzyme, highlighting the ongoing challenge of antibiotic resistance .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of platensimycin has led to the development of various analogues with enhanced antibacterial properties. These studies focus on modifying the chemical structure to improve potency and reduce toxicity while maintaining selectivity for bacterial targets .

Notable Analogues:

  • Platencin: A structural analogue of platensimycin that also inhibits fatty acid synthesis but exhibits different efficacy profiles against FabH and FabF enzymes .
  • Synthetic Derivatives: Various synthetic strategies have been explored to create derivatives with improved pharmacokinetic properties and reduced susceptibility to resistance mechanisms .

Therapeutic Potential Beyond Antibacterials

Emerging research suggests that platensimycin may have applications beyond its antibacterial properties. Its selective inhibition of fatty acid synthase is being investigated for potential therapeutic uses in metabolic disorders . This opens avenues for exploring platensimycin as a dual-action compound that may address both infectious diseases and metabolic conditions.

Potential Applications:

  • Antimicrobial Stewardship: As antibiotic resistance becomes increasingly prevalent, compounds like platensimycin could play a critical role in developing new treatment regimens for resistant infections.
  • Metabolic Disorders: The inhibition of mammalian fatty acid synthase by platensimycin suggests potential applications in treating conditions such as obesity and diabetes, although further research is needed to validate these effects .

Case Study 1: Efficacy Against MRSA

A study demonstrated that platensimycin effectively eradicated MRSA strains in vitro, showing significant promise as a treatment option for infections caused by this resilient pathogen. The study highlighted the compound's ability to overcome common resistance mechanisms associated with traditional antibiotics .

Case Study 2: Development of Synthetic Analogues

Research focused on synthesizing analogues of platensimycin has yielded compounds with enhanced activity against resistant strains. These studies not only provide insights into improving existing antibiotics but also contribute to understanding the mechanisms underlying bacterial resistance .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La platensimicina puede sintetizarse a través de una serie de complejas reacciones orgánicas. Uno de los pasos clave implica la formación de la estructura cetólida tetracíclica, que se logra mediante una serie de reacciones de ciclización . La ruta sintética generalmente implica el uso de varios reactivos y catalizadores para facilitar la formación de la estructura molecular deseada. Por ejemplo, se han desarrollado reacciones en cascada sulfa-Michael/aldol bioinspiradas para la semisíntesis de derivados heterocíclicos que contienen azufre de this compound .

Métodos de producción industrial: La producción industrial de this compound implica la fermentación de cepas de Streptomyces platensis que han sido modificadas genéticamente para producir en exceso el compuesto. Se ha demostrado que la optimización del medio y las condiciones de fermentación, como el uso de fuentes específicas de carbono y nitrógeno, aumenta significativamente el rendimiento de this compound . Por ejemplo, se obtuvo el título más alto de 1560 mg/L en fermentadores de 15 L utilizando un medio formulado que contiene almidón soluble, harina de soja, sal de sodio de ácido morfolinopropansulfónico y carbonato de calcio .

Análisis De Reacciones Químicas

Tipos de reacciones: La platensimicina se somete a varias reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear análogos con propiedades mejoradas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de la this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Por ejemplo, las reacciones en cascada sulfa-Michael/aldol utilizadas en la semisíntesis de derivados de this compound implican el uso de reactivos y catalizadores que contienen azufre para facilitar la formación de los productos deseados .

Productos principales formados: Los productos principales formados a partir de las reacciones químicas de la this compound incluyen varios análogos y derivados con estructuras modificadas. Estos productos se evalúan a menudo por su actividad antibacteriana y otras propiedades biológicas .

Comparación Con Compuestos Similares

La platensimicina forma parte de una familia de productos naturales que incluye platencina y platensilina, que también inhiben la síntesis de ácidos grasos en bacterias . Si bien la platencina comparte un mecanismo de acción similar con la this compound, exhibe un espectro de actividad más amplio al inhibir tanto las enzimas FabF como FabH . La platensilina, por otro lado, tiene un marco estructural diferente, pero aún se dirige a la misma vía de síntesis de ácidos grasos . Estos compuestos, junto con sus diversos análogos, se están estudiando por su potencial como agentes antibacterianos y antidiabéticos .

Conclusión

La this compound es un compuesto notable con un potencial significativo en los campos de la química, la biología, la medicina y la industria. Su mecanismo de acción único y su capacidad para inhibir la síntesis de ácidos grasos en bacterias la convierten en una candidata prometedora para el desarrollo de nuevos antibióticos y otros agentes terapéuticos. Los esfuerzos continuos de investigación y desarrollo siguen explorando el potencial total de la this compound y sus compuestos relacionados.

Actividad Biológica

Platensimycin, a natural antibiotic derived from Streptomyces platensis, exhibits significant biological activity primarily through its unique mechanism of action that targets bacterial fatty acid synthesis. This article delves into the compound's biological activity, highlighting its antibacterial properties, mechanisms, and relevant case studies.

Platensimycin functions as a selective inhibitor of the type II fatty acid synthesis (FASII) pathway in bacteria. Unlike traditional antibiotics that target DNA, RNA, or cell wall synthesis, platensimycin inhibits the enzyme β-ketoacyl-acyl carrier protein synthase (FabF), which is crucial for elongating fatty acid chains. This inhibition occurs as platensimycin competes with malonyl-ACP for the malonate-binding site on FabF, effectively blocking the fatty acid biosynthetic pathway essential for bacterial growth and survival .

Comparative Activity

The potency of platensimycin can be assessed through its IC50 values against different targets:

CompoundTarget EnzymeIC50 (μM)
PlatensimycinFabF0.29
PlatencinFabF4.58
PlatensimycinFabH247
PlatencinFabH9.17

From this data, platensimycin demonstrates a 15-fold superior activity against FabF compared to platencin but is significantly less effective against FabH .

Antibacterial Spectrum

Platensimycin has shown effectiveness against various multidrug-resistant bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococci
  • Penicillin-resistant Streptococcus pneumoniae

In vitro studies indicate that platensimycin maintains strong antibacterial efficacy without notable toxicity in vivo, making it a promising candidate for treating infections caused by resistant strains .

Case Studies and Research Findings

  • In Vivo Efficacy Against MRSA :
    A study evaluated the in vivo efficacy of platensimycin in a mouse model infected with MRSA. Mice treated with platensimycin experienced significant mortality within 24 hours, contrasting sharply with vancomycin-treated controls, which showed 100% survival . This highlights the need for further optimization of dosing strategies to enhance therapeutic outcomes.
  • Chemical Derivatives :
    Recent research focused on synthesizing derivatives of platensimycin to improve its pharmacological properties. For instance, certain derivatives exhibited enhanced anti-staphylococcus activity compared to the parent compound . These modifications aim to address issues such as poor systemic exposure and enhance overall efficacy.
  • Resistance Studies :
    Investigations into the emergence of resistance have identified mutants resistant to platensimycin and related compounds. These studies underscore the importance of continuous monitoring and development strategies to mitigate resistance development in clinical settings .

Propiedades

IUPAC Name

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOMAHTTWTVBFL-OFBLZTNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894888
Record name Platensimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835876-32-9
Record name Platensimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835876-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platensimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platensimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Platensimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLATENSIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platensimycin
Reactant of Route 2
Platensimycin
Reactant of Route 3
Reactant of Route 3
Platensimycin
Reactant of Route 4
Platensimycin
Reactant of Route 5
Platensimycin
Reactant of Route 6
Platensimycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.